4-Cyclohexylbutan-2-amine

Lipophilicity LogP Chromatographic retention

4-Cyclohexylbutan-2-amine (synonyms: Cyclohexanepropanamine, alpha-methyl- (9CI); 3-Cyclohexyl-1-methyl-propylamine) is a saturated aliphatic primary amine (C10H21N, MW 155.28 g/mol) bearing a cyclohexyl ring at the terminal position of a butan-2-amine backbone. It is formally catalogued as Labetalol Impurity 9 and supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP traceability) for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA).

Molecular Formula C10H21N
Molecular Weight 155.285
CAS No. 791752-94-8
Cat. No. B2624599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylbutan-2-amine
CAS791752-94-8
Molecular FormulaC10H21N
Molecular Weight155.285
Structural Identifiers
SMILESCC(CCC1CCCCC1)N
InChIInChI=1S/C10H21N/c1-9(11)7-8-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3
InChIKeyPGKIYCIVGXRFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexylbutan-2-amine (CAS 791752-94-8): Procurement-Relevant Identity, Regulatory Role, and Physicochemical Baseline


4-Cyclohexylbutan-2-amine (synonyms: Cyclohexanepropanamine, alpha-methyl- (9CI); 3-Cyclohexyl-1-methyl-propylamine) is a saturated aliphatic primary amine (C10H21N, MW 155.28 g/mol) bearing a cyclohexyl ring at the terminal position of a butan-2-amine backbone . It is formally catalogued as Labetalol Impurity 9 and supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP traceability) for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) [1]. The compound is commercially available as a racemic liquid from multiple vendors at purities of 95–97%, with reported calculated logP values ranging from 2.72 to 3.39 and a predicted pKa of approximately 10.6 . Unlike aromatic or heterocyclic amine analogs, its fully saturated cyclohexyl group confers distinct lipophilicity, conformational flexibility, and metabolic stability characteristics that directly influence its utility as a chromatographic reference standard and its pharmacological profile relative to phenyl-substituted comparators.

Why Generic Substitution Fails for 4-Cyclohexylbutan-2-amine: Structural Uniqueness and Regulatory Identity as Labetalol Impurity 9


Despite sharing a common cyclohexylamine scaffold with numerous research chemicals and pharmaceutical intermediates, 4-cyclohexylbutan-2-amine cannot be freely interchanged with positional isomers (e.g., 3-cyclohexylbutan-2-amine), enantiopure variants ((2S)- or (2R)-4-cyclohexylbutan-2-amine), or aromatic analogs (e.g., 4-phenylbutan-2-amine) without compromising analytical validity or pharmacological interpretation. Its regulatory identity as Labetalol Impurity 9 is structurally specific: the alpha-methyl substituent on the propanamine chain and the terminal cyclohexyl moiety are both essential for its chromatographic retention behavior and its relationship to the Labetalol synthetic pathway [1]. Substitution with 3-cyclohexylbutan-2-amine (positional isomer) alters both the LogP and the spatial orientation of the amine group relative to the cyclohexyl ring, directly affecting HPLC resolution from the Labetalol parent peak [2]. Replacement with 4-phenylbutan-2-amine introduces aromatic π–π interactions that shift retention times and alter detector response (UV vs. MS), invalidating compendial impurity methods. Furthermore, procurement of the racemate versus a single enantiomer carries distinct regulatory implications for ANDA impurity profiling, as enantiomeric impurities may exhibit different toxicological profiles . The quantitative evidence below establishes the verifiable dimensions along which 4-cyclohexylbutan-2-amine is differentiated from its closest analogs.

4-Cyclohexylbutan-2-amine Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Lipophilicity Differentiation: 4-Cyclohexylbutan-2-amine vs. 4-Phenylbutan-2-amine

4-Cyclohexylbutan-2-amine exhibits a calculated logP of 2.72–3.39 (depending on computational method), which is substantially lower than the calculated logP of approximately 2.0–2.5 for the aromatic analog 4-phenylbutan-2-amine (C10H15N, MW 149.24), yet higher than simpler cyclohexylamines such as cyclohexylamine itself (logP ~1.5). This intermediate lipophilicity arises from the saturated cyclohexyl ring, which provides greater hydrophobicity than a primary amine alone but avoids the strong π–π interactions characteristic of the phenyl analog, resulting in distinct reversed-phase HPLC retention behavior critical for impurity resolution .

Lipophilicity LogP Chromatographic retention Bioavailability prediction

Regulatory Identity and Traceability: 4-Cyclohexylbutan-2-amine as Labetalol Impurity 9 vs. Generic Cyclohexylamine Building Blocks

4-Cyclohexylbutan-2-amine is explicitly designated and supplied as Labetalol Impurity 9, a fully characterized reference standard with documented traceability against USP or EP pharmacopeial standards, whereas generic cyclohexylamine building blocks (e.g., cyclohexylamine CAS 108-91-8; 1-cyclohexylpropan-2-amine CAS 54704-34-6) lack this specific regulatory identity and associated Certificate of Analysis (CoA) documentation suitable for ANDA or DMF submissions [1][2]. Multiple independent vendors (Axios Research, SynZeal, Clearsynth) supply 4-cyclohexylbutan-2-amine specifically for analytical method validation and forced degradation studies in the context of Labetalol hydrochloride drug product analysis, a use case not fulfilled by non-impurity-designated analogs .

Reference standard Pharmacopeial traceability ANDA Regulatory compliance

Commercially Available Purity Grades: Batch-to-Batch Consistency for Analytical vs. Synthetic Use

4-Cyclohexylbutan-2-amine is commercially available at defined purity grades of 95% (Sigma-Aldrich/Enamine) and 97% (Fluorochem/CymitQuimica), each accompanied by batch-specific Certificates of Analysis, in contrast to 3-cyclohexylbutan-2-amine which is typically listed at 95% purity with less extensive characterization data . The availability of multiple purity grades from different vendors allows procurement tailored to end-use: the 95% grade suffices for synthetic building block applications, while the 97% grade is appropriate for quantitative impurity methods requiring higher assay certainty. Critically, the compound is supplied as a neat liquid (physical form: liquid; storage temperature: 4°C) which facilitates accurate volumetric handling for standard preparation compared to solid analogs that require weighing and dissolution steps [1].

Purity specification Certificate of Analysis Method validation Quality Control

Ionization State and Predicted pKa: Basicity Comparison with Cyclohexylamine and Aromatic Amine Analogs

The predicted pKa of 4-cyclohexylbutan-2-amine is 10.58 ± 0.70, which is consistent with its classification as a primary aliphatic amine and is comparable to, though slightly lower than, the pKa of unsubstituted cyclohexylamine (pKa ~10.6 experimentally determined) . This contrasts with aromatic amine analogs such as 4-phenylbutan-2-amine, where the electron-withdrawing phenyl group reduces the predicted pKa to approximately 9.5–10.0. The pKa dictates the ionization state at typical reversed-phase HPLC mobile phase pH values (pH 2–8): at pH 3.0, both 4-cyclohexylbutan-2-amine and 4-phenylbutan-2-amine are >99.9% protonated; however, at intermediate pH values (pH 7–9), differential ionization begins to emerge, with the cyclohexyl analog retaining a higher fraction of the protonated (charged) form compared to the phenyl analog, directly affecting retention on ion-pair or mixed-mode stationary phases [1].

pKa Ionization state Amine basicity HPLC mobile phase optimization

Enantiomeric Availability and Chiral Differentiation: Racemic 4-Cyclohexylbutan-2-amine vs. Single Enantiomers

4-Cyclohexylbutan-2-amine (CAS 791752-94-8) is supplied as the racemic mixture, whereas the individual enantiomers (2S)-4-cyclohexylbutan-2-amine (CAS 2227891-13-4) and (2R)-4-cyclohexylbutan-2-amine (CAS 2227743-51-1) are catalogued as distinct chemical entities with separate CAS numbers . This stereochemical differentiation is critical for Labetalol impurity applications because Labetalol itself possesses two chiral centers and is the subject of chiral HPLC methods that separately quantify (R,R)-, (S,S)-, (R,S)-, and (S,R)-diastereomers. The availability of the racemate as Impurity 9, alongside separate enantiomeric standards, enables system suitability testing for chiral method validation, whereas non-chiral cyclohexylamine analogs (e.g., 1-cyclohexylbutan-2-amine, CAS 925240-78-4) lack this chiral dimension entirely and cannot serve as chirality markers .

Chiral purity Enantiomeric differentiation Stereochemistry Pharmacological selectivity

Best Research and Industrial Application Scenarios for 4-Cyclohexylbutan-2-amine Procurement


Labetalol Hydrochloride ANDA Impurity Profiling and Method Validation

Procurement of 4-cyclohexylbutan-2-amine as Labetalol Impurity 9 is essential for pharmaceutical QC laboratories developing or validating HPLC/UPLC methods for related substances testing of Labetalol hydrochloride drug substance and drug product. The compound serves as a characterized reference standard with documented pharmacopeial traceability (USP/EP), enabling system suitability testing, linearity/accuracy/precision validation, and forced degradation study identification in accordance with ICH Q2(R1) and ICH Q3B guidelines [1]. Its intermediate logP (2.72–3.39) and pKa (~10.6) ensure distinct chromatographic resolution from both the Labetalol parent peak and other aromatic impurities, making it a critical marker for method specificity demonstration . This application is directly supported by the compound's formal regulatory identity and commercial availability with batch-specific CoA from multiple qualified vendors .

Chiral Method Development for Labetalol Diastereomer Quantification

The racemic nature of 4-cyclohexylbutan-2-amine (CAS 791752-94-8), combined with the separate commercial availability of its (2S)-enantiomer (CAS 2227891-13-4) and (2R)-enantiomer (CAS 2227743-51-1), uniquely positions this compound family for chiral HPLC method development targeting Labetalol's four diastereomers. Procurement of all three forms enables chiral column screening, enantiomeric elution order confirmation, and system suitability testing for methods intended to control chiral impurity levels in Labetalol drug substance per ICH Q6A specifications [1]. Non-chiral cyclohexylamine analogs cannot substitute in this application, as they lack the stereochemical dimension required for chiral method validation .

Physicochemical Profiling of Cyclohexylalkylamine CNS Drug Candidates

For medicinal chemistry groups exploring amino-alkyl-cyclohexane derivatives as CNS drug candidates (e.g., NMDA receptor antagonists or monoamine reuptake inhibitors), 4-cyclohexylbutan-2-amine serves as a well-defined reference compound with established calculated physicochemical properties (logP 2.72–3.39, pKa 10.58, MW 155.28). Its fully saturated cyclohexyl ring distinguishes it from aromatic analogs (e.g., 4-phenylbutan-2-amine) in terms of lipophilicity, conformational flexibility, and predicted metabolic stability, enabling structure-property relationship (SPR) studies that benchmark the impact of cyclohexyl-vs.-phenyl substitution on passive membrane permeability and CYP-mediated metabolism [1]. The compound's commercial availability at defined purity grades (95% and 97%) supports reproducible in vitro pharmacology experiments where impurity-controlled reference material is required .

Synthetic Building Block for Beta-Adrenergic Receptor Ligand Exploration

4-Cyclohexylbutan-2-amine functions as a key synthetic intermediate for the preparation of N-substituted derivatives, including the Labetalol cyclohexyl analog (5-{2-[(4-cyclohexylbutan-2-yl)amino]-1-hydroxyethyl}-2-hydroxybenzamide), a compound of interest for structure-activity relationship (SAR) studies at beta-adrenergic receptors [1]. The primary amine group undergoes reductive amination, acylation, and urea formation under standard conditions, enabling diversification into compound libraries. Procurement of the compound at 95–97% purity with CoA documentation ensures reproducible synthetic yields and facilitates purity tracking of final products, a requirement for peer-reviewed publication and patent filing where compound identity and purity must be rigorously established .

Quote Request

Request a Quote for 4-Cyclohexylbutan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.